

What is Nifekalant-d4 and its chemical structure

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Compound of Interest

Compound Name: Nifekalant-d4

Cat. No.: B12413221

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An In-Depth Technical Guide to **Nifekalant-d4** for Researchers and Drug Development Professionals

Introduction

Nifekalant-d4 is the deuterated analogue of Nifekalant, a potent Class III antiarrhythmic agent. Nifekalant itself is primarily utilized in clinical settings, particularly in Japan, for the management of life-threatening ventricular tachyarrhythmias such as ventricular fibrillation and tachycardia[1][2]. The core mechanism of Nifekalant involves the selective blockade of potassium channels, which prolongs the cardiac action potential and the effective refractory period, thereby stabilizing cardiac electrical activity[1][3].

The introduction of deuterium atoms (d4) into the Nifekalant structure renders **Nifekalant-d4** an ideal internal standard for use in bioanalytical studies. Its chemical and physical properties are nearly identical to the parent compound, yet it is distinguishable by its higher mass. This characteristic is invaluable for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, where it is used to ensure high accuracy and precision in the quantification of Nifekalant in biological matrices[4][5]. This guide provides a comprehensive overview of **Nifekalant-d4**, its chemical properties, the mechanism of action of its parent compound, and its application in analytical research.

Chemical Structure and Properties

Nifekalant-d4 is structurally identical to Nifekalant, with the exception of four hydrogen atoms on the hydroxyethyl group, which have been replaced by deuterium atoms.

IUPAC Name: 1,3-dimethyl-6-[2-[3-(4-nitrophenyl)propyl]-(1,1,2,2-tetradeuterio-2-hydroxyethyl)amino]ethylamino]pyrimidine-2,4-dione[6].

The table below summarizes the key chemical and physical properties of **Nifekalant-d4** in comparison to its non-deuterated counterpart, Nifekalant.

| Property | Nifekalant-d4 | Nifekalant | Reference |
|--------------------|---|---|-----------|
| Molecular Formula | C ₁₉ H ₂₃ D ₄ N ₅ O ₅ | C ₁₉ H ₂₇ N ₅ O ₅ | [6][7] |
| Molecular Weight | 409.5 g/mol | 405.4 g/mol | [6][7] |
| Monoisotopic Mass | 409.2264 Da | 405.2012 Da | [6][7] |
| Isotope Atom Count | 4 (Deuterium) | 0 | [6] |
| IUPAC Name | 1,3-dimethyl-6-[2-[3-(4-nitrophenyl)propyl]-(1,1,2,2-tetradeuterio-2-hydroxyethyl)amino]ethylamino]pyrimidine-2,4-dione | 6-[2-[2-hydroxyethyl-3-(4-nitrophenyl)propyl]amino]ethylamino]-1,3-dimethylpyrimidine-2,4-dione | [6][7] |

Pharmacological Mechanism of Action (Nifekalant)

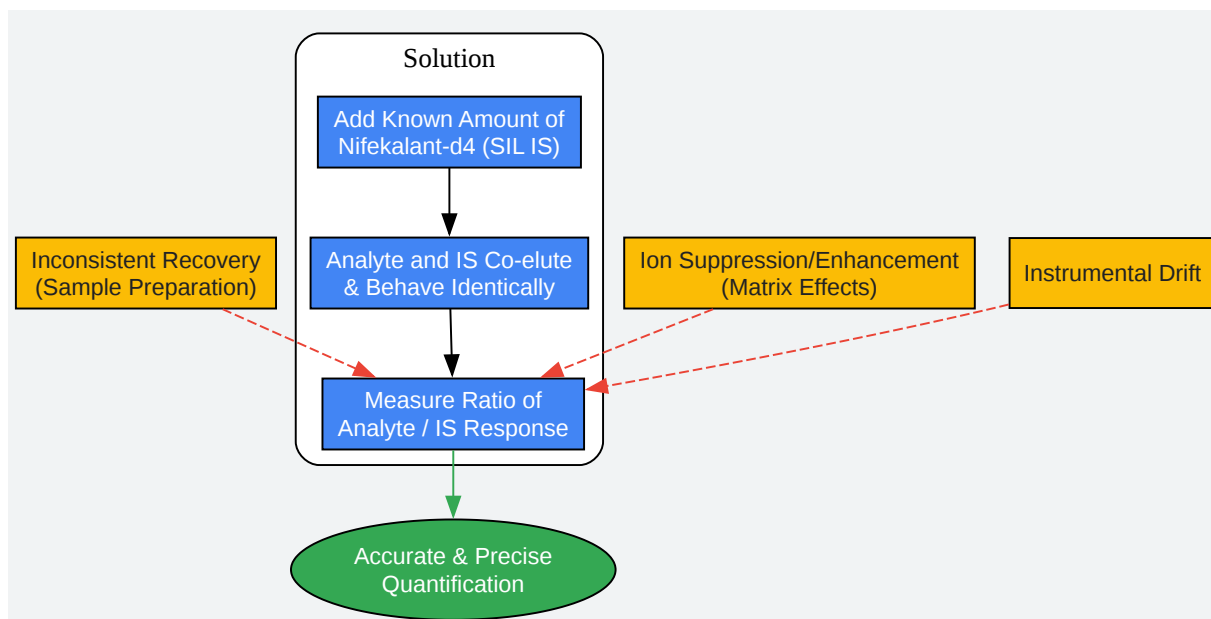
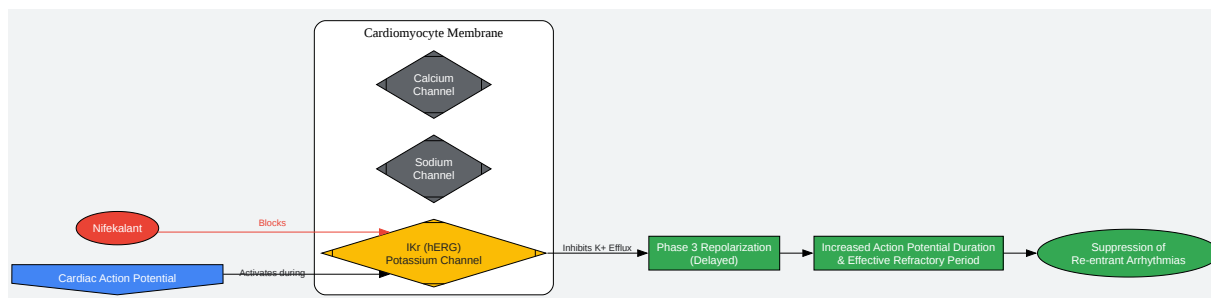
Nifekalant is classified as a Class III antiarrhythmic agent[1]. Its primary pharmacological effect is the prolongation of the cardiac action potential, achieved by blocking specific potassium channels.

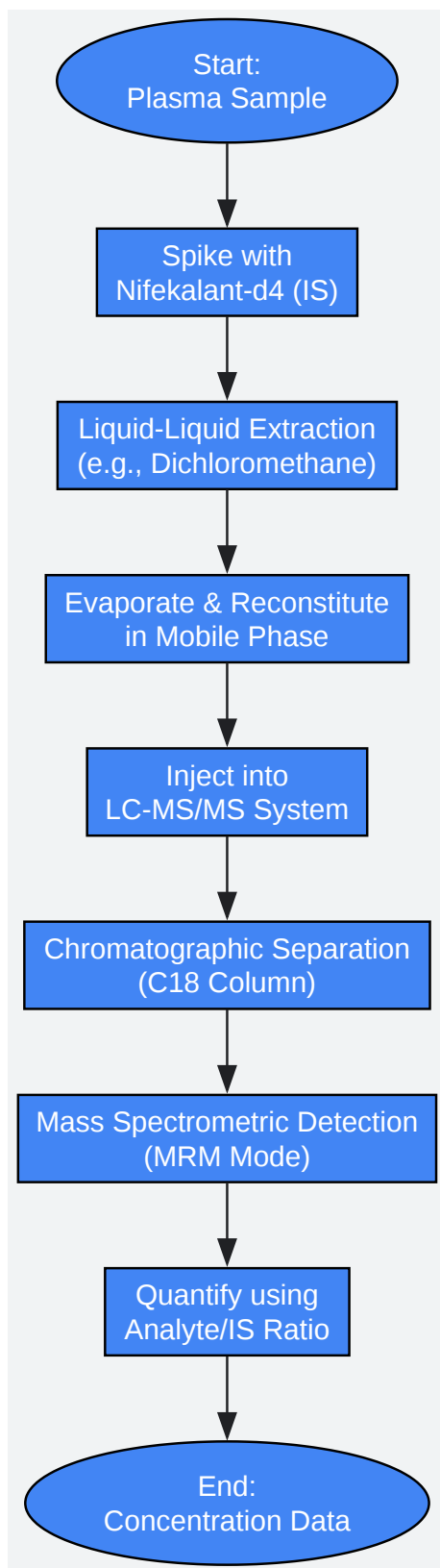
- **Primary Target:** The rapid component of the delayed rectifier potassium current (IKr)[1]. These channels are also known as hERG (human Ether-à-go-go-Related Gene) channels[8].
- **Electrophysiological Effect:** By inhibiting IKr, Nifekalant delays the repolarization phase (Phase 3) of the cardiac action potential. This extends the action potential duration (APD) and increases the effective refractory period (ERP) of myocardial cells[1][9].
- **Therapeutic Outcome:** The prolongation of the refractory period makes the cardiac tissue less susceptible to premature electrical impulses, thereby preventing the re-entrant circuits

that underlie many tachyarrhythmias[1][3][9].

- Selectivity: Nifekalant exhibits high selectivity for potassium channels with minimal effect on sodium or calcium channels, which distinguishes it from other antiarrhythmic agents and reduces certain side effects like negative inotropy (impaired cardiac contraction)[1][2].

The following diagram illustrates the signaling pathway of Nifekalant's action on a cardiac myocyte.





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